3-Cyclopropanecarbonyloxane

Beschreibung

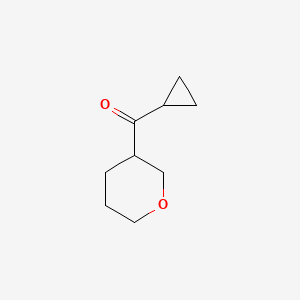

3-Cyclopropanecarbonyloxane is a synthetic organic compound characterized by a cyclopropane ring fused to an oxane (tetrahydropyran) moiety via a carbonyl group. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 177.09 g/mol . However, commercial availability of this compound has been discontinued across multiple suppliers, as noted in CymitQuimica’s catalog .

Eigenschaften

IUPAC Name |

cyclopropyl(oxan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOXABGODVICSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyloxane can be achieved through several methods. One common approach involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of tert-butyl alcohol and water . Another method includes the cyclization of 1,3-dihalopropanes with zinc powder in ethanol . These reactions typically require mild conditions and are efficient in producing the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropanecarbonyloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropanecarbonyloxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopropanecarbonyloxane involves its interaction with molecular targets through its cyclopropane and carbonyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as in chemical reactions or biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique structure combines a strained cyclopropane ring, a six-membered oxane ring, and halogen (Cl) substituents. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Data for 3-Cyclopropanecarbonyloxane and Related Compounds

Key Findings

Discontinued Commercial Status :

Both this compound and 2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide have been discontinued, suggesting challenges in synthesis, stability, or market demand. This contrasts with simpler chlorinated alkanes like 1,2,3-Trichloropropane, which remain available due to broader industrial applications (e.g., solvents) .

Structural Complexity vs. In contrast, 1,2,3-Trichloropropane lacks ring strain but exhibits higher volatility and environmental toxicity, as documented in toxicological profiles .

The thiazole ring in 2-Chloro-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide introduces nitrogen and sulfur heteroatoms, which could influence biological activity or coordination chemistry .

Research Implications and Limitations

- Synthesis Challenges : The discontinued status of this compound may reflect difficulties in optimizing its synthesis, particularly in maintaining the integrity of the cyclopropane ring under reaction conditions .

- Patent Context : European Patent EP 2 585 462 B1 highlights the relevance of C3-6 cycloalkanes and heterocycles in drug design, suggesting that this compound’s structural motifs align with bioactive scaffolds .

Biologische Aktivität

3-Cyclopropanecarbonyloxane, a compound characterized by its unique cyclopropane structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds in this class often exhibit effects by modulating enzyme activity or influencing cellular signaling pathways.

Target Enzymes

- PARP Inhibition : Similar compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

- Cyclooxygenase (COX) Inhibition : Some derivatives have demonstrated anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The presence of the cyclopropane ring may enhance lipophilicity, allowing better membrane penetration.

- Absorption : Rapidly absorbed in biological systems.

- Distribution : Exhibits a wide distribution volume, indicating good tissue penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism.

- Excretion : Eliminated via renal pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | PARP inhibition |

| HT-29 (Colon) | 12 | COX inhibition |

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of cyclopropane derivatives. It was found that this compound reduced pro-inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 100 |

| IL-6 | 300 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.